Fmoc-10-Adc-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQUPGNWTJGCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630210 | |

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-82-8 | |

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-10-Adc-OH

This guide provides a comprehensive overview of the chemical structure and properties of Fmoc-10-Adc-OH, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development.

Chemical Structure and Identification

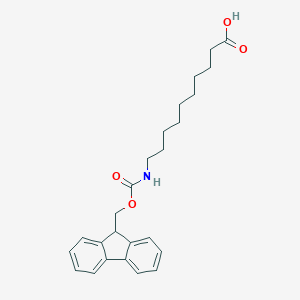

This compound is the common abbreviation for 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid.[1][2] It is a bifunctional molecule consisting of three primary components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a ten-carbon aliphatic chain (decanoic acid), and a terminal carboxylic acid group.

-

Fmoc Group: The Fmoc group is a base-labile protecting group for the amine functionality. Its presence allows for the selective formation of amide bonds at the carboxylic acid terminus without interference from the amino group.

-

Decanoic Acid Linker: The ten-carbon chain provides a flexible and hydrophobic spacer, which is a valuable feature in the design of various molecular constructs, including linkers for antibody-drug conjugates (ADCs) and probes for biological systems.

-

Carboxylic Acid Group: The terminal carboxylic acid allows for covalent attachment to other molecules, typically amines, to form amide bonds.

The structure of this molecule is unambiguously defined by its IUPAC name and its SMILES (Simplified Molecular-Input Line-Entry System) notation.

IUPAC Name: 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoicacid[2]

Canonical SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for researchers in designing experimental conditions and for quality control purposes.

| Property | Value |

| CAS Number | 143688-82-8[1][3] |

| Molecular Formula | C25H31NO4[1][3] |

| Molecular Weight | 409.52 g/mol [1][3] |

| Exact Mass | 409.22500[2] |

| Topological Polar Surface Area | 75.6 Ų[2] |

| XLogP3-AA | 5.8[2] |

Experimental Applications

This compound is primarily utilized as a linker molecule in solid-phase peptide synthesis (SPPS) and in the construction of more complex molecules like PROTACs (PROteolysis TArgeting Chimeras) and ADCs.[4] The Fmoc protecting group is stable to acidic conditions used to cleave other protecting groups (e.g., Boc), but it is readily removed by treatment with a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.

While a detailed experimental protocol for a specific synthesis is beyond the scope of this guide, a generalized workflow for the incorporation of this compound in SPPS is illustrated below.

Structural Representation

The chemical structure of this compound can be represented as a logical connection of its three main components. The following diagram illustrates this relationship.

References

Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid (Fmoc-10-Adc-OH) is a bifunctional linker molecule widely utilized in the fields of peptide synthesis and antibody-drug conjugate (ADC) development. Its structure incorporates a lipophilic 10-carbon aliphatic chain, which provides spacing and can influence the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its orthogonal removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The terminal carboxylic acid enables conjugation to various molecules, including amine functionalities on antibodies or other carriers. This guide provides a detailed overview of the chemical properties, specifications, and common experimental workflows involving this compound.

Chemical Properties and Specifications

The chemical and physical properties of this compound are crucial for its application in synthesis and bioconjugation. Below is a summary of its key specifications.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₁NO₄ | [1][2] |

| Molecular Weight | 409.52 g/mol | [1][2][3] |

| CAS Number | 143688-82-8 | [1][2] |

| IUPAC Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | [1] |

| Synonyms | Fmoc-10-aminodecanoic acid, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid | [1] |

| Purity | Typically ≥95% or ≥96% | |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). | |

| Topological Polar Surface Area | 75.6 Ų | [1] |

| XLogP3-AA | 5.8 | [1] |

Experimental Protocols

This compound is a key reagent in two primary areas of research and development: solid-phase peptide synthesis and the construction of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence to introduce a long-chain aliphatic spacer. This can be useful for creating peptides with modified pharmacokinetic properties or for presenting a specific pharmacophore at a distance from the peptide backbone.

Methodology:

-

Resin Preparation: A suitable solid support (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) is swelled in an appropriate solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Coupling of this compound: this compound is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated linker is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.

-

Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: The Fmoc group on the newly coupled this compound is deprotected as in step 2, and the next Fmoc-protected amino acid is coupled to the growing peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a linker to attach a cytotoxic payload to an antibody. The decanoic acid chain provides spacing between the antibody and the drug, which can be crucial for the drug's efficacy and can influence the overall properties of the ADC.

Methodology:

-

Drug-Linker Synthesis:

-

Fmoc Deprotection: The Fmoc group of this compound is removed using a solution of 20% piperidine in DMF to yield the free amine of 10-aminodecanoic acid.

-

Payload Conjugation: The cytotoxic drug, which typically has a reactive functional group (e.g., a carboxylic acid), is activated and then reacted with the free amine of the deprotected linker. This forms a stable amide bond, creating the drug-linker conjugate.

-

-

Antibody-Drug Conjugation:

-

Antibody Preparation: The monoclonal antibody (mAb) is prepared in a suitable buffer. If conjugation is to occur at lysine residues, the buffer pH is typically adjusted to be slightly basic (pH ~8-9) to ensure the lysine side-chain amines are deprotonated and nucleophilic.

-

Activation of Drug-Linker: The carboxylic acid of the drug-linker conjugate is activated to form a highly reactive intermediate. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

Conjugation to Antibody: The activated drug-linker is added to the antibody solution. The activated ester reacts with the amine groups of lysine residues on the antibody surface to form stable amide bonds.

-

Purification: The resulting ADC is purified to remove any unconjugated drug-linker, unconjugated antibody, and other reaction components. Common purification techniques include size exclusion chromatography (SEC) and protein A affinity chromatography.

-

Conclusion

This compound is a versatile and valuable tool in the synthesis of complex biomolecules. Its well-defined chemical properties and predictable reactivity make it a reliable component in both solid-phase peptide synthesis and the construction of antibody-drug conjugates. The long aliphatic chain provides a means to modulate the properties of the resulting molecules, offering a level of control that is highly sought after in drug design and development. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in these cutting-edge areas of biomedical research.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Fmoc-10-aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-aminodecanoic acid is a valuable building block in the field of peptide synthesis and drug delivery. As a long-chain, N-terminally protected amino acid, it serves as a lipophilic linker, enabling the modification of peptides to enhance their pharmacological properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid, offering comprehensive experimental protocols and data for researchers in academia and industry.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-10-aminodecanoic acid is presented in the table below.

| Property | Value |

| IUPAC Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

| Synonyms | Fmoc-10-Adc-OH, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid |

| CAS Number | 143688-82-8 |

| Molecular Formula | C₂₅H₃₁NO₄ |

| Molecular Weight | 409.52 g/mol |

| Appearance | White to off-white powder |

Synthesis of Fmoc-10-aminodecanoic Acid

The synthesis of Fmoc-10-aminodecanoic acid is typically achieved through the reaction of 10-aminodecanoic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the primary amine of 10-aminodecanoic acid on the carbonyl carbon of the Fmoc reagent.

Caption: General reaction scheme for the synthesis of Fmoc-10-aminodecanoic acid.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of Fmoc-10-aminodecanoic acid.

Materials:

-

10-Aminodecanoic acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 10-aminodecanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

To this stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Fmoc-10-aminodecanoic acid as a white solid.

Characterization of Fmoc-10-aminodecanoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-10-aminodecanoic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The spectra will show characteristic peaks for the Fmoc group and the decanoic acid chain.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the fluorenyl group, the methylene and methine protons of the Fmoc linker, and the aliphatic protons of the decanoic acid backbone.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the decanoic acid chain.

| Technique | Expected Chemical Shifts (δ ppm) |

| ¹H NMR | Fmoc group: ~7.8-7.3 (aromatic protons), ~4.4 (CH₂), ~4.2 (CH). Decanoic acid chain: ~3.1 (CH₂ adjacent to NH), ~2.2 (CH₂ adjacent to COOH), ~1.6-1.2 (methylene protons). |

| ¹³C NMR | Fmoc group: ~156 (carbamate C=O), ~144, ~141, ~128-120 (aromatic carbons), ~67 (CH₂O), ~47 (CH). Decanoic acid chain: ~178 (carboxylic acid C=O), ~41 (CH₂ adjacent to NH), ~34 (CH₂ adjacent to COOH), ~29-25 (methylene carbons). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this purpose.

| Technique | Expected m/z |

| ESI-MS | [M-H]⁻: ~408.2, [M+H]⁺: ~410.2, [M+Na]⁺: ~432.2 |

Melting Point

The melting point is a physical property that can be used to assess the purity of the synthesized compound. A sharp melting range indicates a high degree of purity. While the exact melting point can vary slightly depending on the crystalline form and purity, a literature search suggests a melting point in the range of 91-93°C for similar long-chain Fmoc-amino acids.

Experimental Workflow

The overall process from starting materials to the fully characterized product can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of Fmoc-10-aminodecanoic acid.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid. The detailed experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development. The successful synthesis and thorough characterization of this building block are crucial for its effective application in the creation of novel peptide-based therapeutics and other advanced materials.

Fmoc-10-Aminodecanoic Acid: A Technical Guide for Researchers

CAS Number: 143688-82-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-10-aminodecanoic acid. It covers the fundamental properties, experimental protocols, and key considerations for the application of this versatile long-chain amino acid in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-10-aminodecanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of a ten-carbon aliphatic chain. This structure imparts significant hydrophobicity, which can be leveraged to modulate the physicochemical properties of peptides.

Table 1: Physicochemical Properties of Fmoc-10-Aminodecanoic Acid

| Property | Value | Reference |

| CAS Number | 143688-82-8 | [1] |

| Molecular Formula | C25H31NO4 | [2] |

| Molecular Weight | 409.52 g/mol | [2] |

| Appearance | White to off-white powder/solid | |

| Purity | ≥ 96% | [2] |

| Melting Point | No data available | [3] |

| Solubility | Soluble in DMF and other polar aprotic solvents | [4] |

| Storage | Store at -20°C | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-10-aminodecanoic acid is as a building block in SPPS to introduce a long aliphatic spacer into a peptide sequence. This modification can be used to:

-

Introduce conformational constraints.

-

Facilitate the synthesis of cyclic peptides.

-

Serve as a linker for the attachment of reporter molecules, cytotoxic drugs, or other moieties.

-

Increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and metabolic stability.

Challenges in Coupling Hydrophobic Amino Acids

The long hydrocarbon chain of Fmoc-10-aminodecanoic acid presents challenges during SPPS, primarily due to its hydrophobicity. This can lead to:

-

Peptide aggregation on the solid support , hindering reagent access and leading to incomplete reactions.[6][7]

-

Poor solvation of the growing peptide chain. [6]

-

Difficulties in purification of the final peptide.

Strategies to mitigate these issues include the use of specialized solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), chaotropic agents, and optimized coupling reagents and conditions.[6]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-10-aminodecanoic acid into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and solid support.

Materials and Reagents

-

Fmoc-10-aminodecanoic acid

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether for precipitation

Step-by-Step Coupling Protocol

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Repeat this step once.[8][9]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[9]

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-10-aminodecanoic acid and a slightly lower molar equivalent of a coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[9]

-

Coupling Reaction: Add the activated Fmoc-10-aminodecanoic acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. Due to the hydrophobic nature of this amino acid, a longer coupling time may be necessary.[8][9] Monitoring the reaction with a qualitative test like the Kaiser test is recommended.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[8]

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Workflow and Diagrams

The overall process of incorporating Fmoc-10-aminodecanoic acid into a peptide via SPPS is illustrated in the following workflow diagram.

Figure 1. General workflow for the solid-phase synthesis of a peptide containing Fmoc-10-aminodecanoic acid.

Safety and Handling

Fmoc-10-aminodecanoic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][11][12][13]

References

- 1. chempep.com [chempep.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. 10-Aminodecanoic acid, 13108-19-5 | BroadPharm [broadpharm.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. echemi.com [echemi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Unveiling Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-10-Adc-OH (10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Molecular Data

This compound is a bifunctional molecule featuring a lipophilic ten-carbon chain that separates a carboxylic acid from an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for modifying peptides and other biomolecules.

| Property | Value |

| Molecular Formula | C₂₅H₃₁NO₄ |

| Molecular Weight | 409.52 g/mol |

| CAS Number | 143688-82-8 |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the protection of the amino group of 10-aminodecanoic acid with an Fmoc reagent. A general and effective method involves the use of N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

10-Aminodecanoic acid

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 10-aminodecanoic acid in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.

-

Fmoc Protection: Cool the solution in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.

-

Extraction: Extract the this compound precipitate with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. Its long aliphatic chain can be used to introduce a spacer into a peptide sequence, which can be crucial for the biological activity of the final peptide, for example, by providing distance between an active domain and a carrier molecule. It is particularly valuable in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs), where it can function as a component of the linker.

General Experimental Protocol for SPPS using this compound

The following protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support (e.g., Wang resin or Rink amide resin).

1. Resin Preparation:

-

Swell the chosen resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the initial amino acid attached to the resin). This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (in this case, this compound). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

-

Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.

-

Wash the resin extensively with DMF to remove any unreacted reagents.

4. Chain Elongation:

-

Repeat the deprotection and coupling steps sequentially with the desired Fmoc-protected amino acids to elongate the peptide chain.

5. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the solid support.

-

Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like this compound.

This comprehensive guide serves as a foundational resource for the effective utilization of this compound in research and development. Its unique properties as a protected amino acid with a long aliphatic chain offer significant potential in the design and synthesis of novel peptides and bioconjugates with tailored therapeutic properties.

A Technical Guide to the Purity and Quality Standards of Fmoc-10-Adc-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a critical building block in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. As a long-chain amino acid derivative, its purity and quality are paramount to ensure the successful synthesis of high-quality peptides and conjugates, directly impacting yield, purity, and biological activity of the final product. This technical guide provides an in-depth overview of the typical purity and quality standards for this compound, along with the key analytical methods and experimental protocols used for its characterization. While specific data for this compound is not always publicly available from all suppliers, this guide is based on the stringent quality requirements established for other Fmoc-protected amino acids used in pharmaceutical research and development.

Core Quality Attributes and Specifications

The quality of this compound is defined by a set of critical parameters that are assessed using various analytical techniques. The following table summarizes the typical specifications for high-purity this compound.

| Parameter | Specification | Analytical Method(s) | Importance |

| Appearance | White to off-white solid | Visual Inspection | Basic quality check |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct chemical structure |

| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of significant impurities |

| Enantiomeric Purity | Not Applicable (achiral) | Chiral HPLC | Critical for chiral amino acids to prevent stereoisomeric impurities |

| Water Content | ≤ 0.5% | Karl Fischer Titration | High water content can affect reaction stoichiometry and stability |

| Residual Solvents | Varies by solvent (e.g., ≤ 0.5% Ethyl Acetate) | Gas Chromatography (GC) | Solvents can be detrimental to subsequent synthetic steps |

| Free Amine Content | ≤ 0.2% | Gas Chromatography (GC) or Ninhydrin Test | Prevents double insertion and improves stability during storage[1][2] |

| Acetate Content | ≤ 0.02% | Ion Chromatography or specialized HPLC | Minimizes the risk of chain termination during peptide synthesis[1][2] |

| Dipeptide Impurities | ≤ 0.1% | HPLC, Mass Spectrometry | Prevents the insertion of incorrect peptide sequences[1][2] |

Experimental Protocols

Accurate assessment of this compound quality relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Sample Preparation: A solution of this compound is prepared in a mixture of the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

-

Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total peak area. Impurity peaks are identified and quantified.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound (Molecular Weight: 409.52 g/mol ), the expected peaks would be around m/z 410.5 (positive ion mode) or 408.5 (negative ion mode).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc group and the decanoic acid chain. The integration of the peaks should correspond to the number of protons in each part of the molecule.

Quality Control Workflow and Impact of Purity

The following diagrams illustrate a typical quality control workflow for this compound and the critical relationship between its purity and the outcome of its application in research and drug development.

Caption: Quality control workflow for this compound.

Caption: Impact of this compound purity on peptide synthesis.

Conclusion

The stringent control of purity and quality of this compound is a prerequisite for its successful application in research and development. By adhering to the specifications and employing the analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to verify the quality of the material before use.

References

Fmoc-10-Adc-OH: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a specialized amino acid derivative utilized in chemical synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and other targeted therapeutics. The long aliphatic chain of 10-aminodecanoic acid provides a hydrophobic spacer, which can be critical for modulating the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. Proper storage and handling of this reagent are paramount to ensure its integrity, leading to reliable and reproducible synthetic outcomes. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and safety precautions for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value |

| Chemical Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

| Synonyms | N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid |

| CAS Number | 143688-82-8 |

| Molecular Formula | C₂₅H₃₁NO₄ |

| Molecular Weight | 409.52 g/mol |

| Appearance | White to off-white solid |

Storage Recommendations

The stability of this compound is critical for its successful application. Improper storage can lead to degradation of the Fmoc group or other chemical modifications. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Low temperatures minimize the rate of chemical degradation. |

| Moisture | Store in a tightly sealed container with a desiccant. | Fmoc-protected amino acids are susceptible to hydrolysis. |

| Light | Store in an opaque or amber container in a dark location. | The Fmoc group can be sensitive to UV light, which may cause degradation. |

| Atmosphere | For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric components. |

Handling and Safety Precautions

Due to its chemical nature as a fine powder and its role in synthesis, appropriate handling and safety measures must be observed. The following table outlines the key safety recommendations.

| Precaution | Details |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or glasses with side shields.- Hand Protection: Nitrile or other chemically resistant gloves.- Body Protection: Laboratory coat. |

| Engineering Controls | - Ventilation: Handle in a well-ventilated area. For weighing and handling of the powder, a chemical fume hood is recommended to minimize inhalation. |

| General Hygiene | - Avoid inhalation of dust.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling. |

| Spill & Disposal | - Spills: Carefully sweep up solid spills to avoid dust generation and place in a sealed container for disposal. Absorb liquid spills with an inert material.- Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations. |

Solubility

| Solvent | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used solvent for solid-phase peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble | Can be used to prepare concentrated stock solutions. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative polar aprotic solvent to DMF. |

| Dichloromethane (DCM) | Moderately Soluble | May require a co-solvent like DMF for higher concentrations. |

| Water | Insoluble | The hydrophobic nature of the molecule limits its solubility in aqueous solutions. |

| Methanol (MeOH) | Sparingly Soluble | |

| Acetonitrile (ACN) | Sparingly Soluble |

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the general procedure for preparing a stock solution of this compound for use in solid-phase peptide synthesis.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate glassware

Procedure:

-

Under a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial.

-

Add the calculated volume of DMF to the vial to achieve the target concentration (e.g., 0.5 M).

-

Tightly cap the vial and vortex the mixture until the solid is fully dissolved.

-

If the solid does not readily dissolve, sonicate the vial for 5-10 minutes.

-

Visually inspect the solution to ensure there are no undissolved particulates before use.

-

If not for immediate use, store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and ensure the solute is fully dissolved.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

Stock solution of this compound in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF, peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, mix:

-

4 equivalents of this compound solution (0.4 mmol)

-

3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)

-

8 equivalents of DIPEA (0.8 mmol)

-

-

Briefly vortex the activation mixture.

-

Add the activation mixture to the swollen resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizations

Logical Workflow for Storage and Handling

Caption: A logical workflow for the proper storage, handling, and disposal of this compound.

Decision Tree for Use in SPPS

Caption: A decision tree outlining the key steps for the successful use of this compound in SPPS.

Spectroscopic and Synthetic Profile of Fmoc-10-Aminodecanoic Acid (Fmoc-10-Adc-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH). The information detailed herein is essential for the accurate identification, characterization, and application of this molecule in peptide synthesis and other areas of drug development.

Core Molecular Information

| Property | Value |

| Chemical Name | 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

| Synonyms | This compound, N-Fmoc-10-aminodecanoic acid |

| CAS Number | 143688-82-8 |

| Molecular Formula | C₂₅H₃₁NO₄[1][2] |

| Molecular Weight | 409.52 g/mol [1][2] |

| Exact Mass | 409.22500 u[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of the Fmoc protecting group and the decanoic acid chain.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.76 | d | 2H | Fmoc H-4, H-5 |

| ~7.59 | d | 2H | Fmoc H-1, H-8 |

| ~7.40 | t | 2H | Fmoc H-2, H-7 |

| ~7.31 | t | 2H | Fmoc H-3, H-6 |

| ~5.0-5.3 | br t | 1H | -NH- |

| ~4.39 | d | 2H | Fmoc -CH₂-O- |

| ~4.21 | t | 1H | Fmoc H-9 |

| ~3.18 | q | 2H | -CH₂-NH- |

| ~2.35 | t | 2H | -CH₂-COOH |

| ~1.63 | m | 2H | -CH₂-CH₂-COOH |

| ~1.49 | m | 2H | -CH₂-CH₂-NH- |

| ~1.27 | m | 8H | -(CH₂)₄- (internal) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for a 100 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~156 | -NH-COO- |

| ~144 | Fmoc C-4a, C-4b |

| ~141 | Fmoc C-8a, C-9a |

| ~128 | Fmoc C-2, C-7 |

| ~127 | Fmoc C-3, C-6 |

| ~125 | Fmoc C-1, C-8 |

| ~120 | Fmoc C-4, C-5 |

| ~67 | Fmoc -CH₂-O- |

| ~47 | Fmoc C-9 |

| ~41 | -CH₂-NH- |

| ~34 | -CH₂-COOH |

| ~29 | -(CH₂)₆- (internal) |

| ~27 | -CH₂-CH₂-NH- |

| ~25 | -CH₂-CH₂-COOH |

IR (Infrared) Spectroscopy Data

Predicted characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad |

| ~3300 | N-H | Amide, stretching |

| 3100-3000 | C-H | Aromatic, stretching |

| 2920, 2850 | C-H | Aliphatic, stretching |

| ~1710 | C=O | Carboxylic acid, stretching |

| ~1690 | C=O | Urethane, stretching |

| ~1530 | N-H | Amide, bending |

| 1450, 1375 | C-H | Aliphatic, bending |

| ~1250 | C-O | Urethane, stretching |

| ~760, ~740 | C-H | Aromatic, out-of-plane bending |

MS (Mass Spectrometry) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 410.2326 |

| [M+Na]⁺ | 432.2145 |

| [M-H]⁻ | 408.2179 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of 10-aminodecanoic acid with Fmoc-Osu.

Materials:

-

10-Aminodecanoic acid

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 10-aminodecanoic acid in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Samples are dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-10-Adc-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-10-Adc-OH

Fmoc-10-aminodecanoic acid (this compound) is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible, non-cleavable linker or spacer. Its ten-carbon aliphatic chain provides significant spatial separation between a peptide and a conjugated molecule, such as a drug, dye, or biotin. This separation can be crucial for maintaining the biological activity of the peptide and the function of the conjugated moiety by minimizing steric hindrance.

The primary application of this compound is in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In these contexts, the aminodecanoic acid linker can influence the overall physicochemical properties of the conjugate, such as solubility and stability. The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.

Key Attributes of this compound in SPPS

| Attribute | Description | Implication in SPPS |

| Structure | N-terminally Fmoc-protected 10-aminodecanoic acid. A linear, non-α-amino acid. | Functions as a spacer to introduce distance between moieties. |

| Flexibility | The long aliphatic chain provides considerable conformational flexibility. | Can improve the accessibility of conjugated molecules to their targets. |

| Hydrophobicity | The C10 alkyl chain significantly increases the hydrophobicity of the resulting peptide conjugate. | May influence solubility, aggregation, and pharmacokinetic properties. |

| Compatibility | Fully compatible with standard Fmoc-SPPS reagents and protocols. | Easily incorporated into automated or manual peptide synthesis workflows. |

| Stability | The amide bond formed is stable under physiological conditions. | Provides a non-cleavable linkage, ensuring the integrity of the conjugate in biological systems. |

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

-

Antibody-Drug Conjugates (ADCs): Used as a component of the linker to connect a cytotoxic drug to a monoclonal antibody. The spacer can enhance the stability and solubility of the ADC and ensure efficient drug release at the target site.

-

PROTACs: Incorporated as a linker to connect a target-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.

-

Peptide Labeling: Introduction of a spacer between a peptide and a fluorescent dye, quencher, or biotin molecule to minimize interference with the peptide's biological activity.

-

Surface Immobilization: Used to attach peptides to solid surfaces for various diagnostic and research applications, providing optimal orientation and accessibility.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. However, due to its long, hydrophobic nature, certain modifications to the standard protocol may be necessary to ensure efficient coupling and prevent aggregation.

Protocol 1: Manual Coupling of this compound

This protocol is for a standard manual SPPS setup.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HCTU (or HATU, HBTU) and DIPEA (or 2,4,6-collidine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit (for monitoring coupling completion)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU in DMF.

-

Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for slower coupling of this long-chain amino acid, an extended coupling time is recommended.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation: Proceed to the deprotection step for the next amino acid coupling.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide containing the 10-Adc linker from the resin and removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Specific quantitative data for the coupling efficiency of this compound is not widely available in the literature. However, based on the behavior of other long-chain, non-polar amino acids, the following can be anticipated:

| Parameter | Expected Outcome | Mitigation Strategy |

| Coupling Efficiency | May be slightly lower than standard α-amino acids due to steric hindrance and potential for aggregation. | Use of potent coupling reagents (HATU, HCTU), extended coupling times, double coupling, or microwave-assisted synthesis. |

| Peptide Purity | The hydrophobicity of the 10-Adc linker can lead to co-elution with impurities during RP-HPLC. | Optimization of the HPLC gradient is crucial for achieving high purity. |

| Solubility | Incorporation of the 10-Adc linker will increase the hydrophobicity of the peptide, potentially decreasing its solubility in aqueous solutions. | The overall sequence should be designed to balance hydrophobicity. Formulation with solubility-enhancing excipients may be necessary. |

Visualizations

Logical Workflow for SPPS Incorporation of this compound

Caption: Workflow for incorporating this compound in SPPS.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Caption: Role of this compound in a typical ADC synthesis workflow.

Application Notes and Protocols for Coupling Fmoc-10-Adc-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a specialized amino acid derivative that incorporates a lipophilic adamantane cage structure. The adamantane moiety is increasingly utilized in drug design to enhance the therapeutic properties of peptides. Its rigid, bulky, and lipophilic nature can improve cell membrane permeability, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets. These characteristics make peptides containing 10-Adc promising candidates for antiviral, anti-cancer, and central nervous system-targeting drugs.

However, the significant steric hindrance posed by the adamantane group presents a challenge in automated solid-phase peptide synthesis (SPPS). Standard coupling protocols may result in low coupling efficiency, leading to deletion sequences and difficult purification. This application note provides a detailed protocol for the efficient coupling of this compound in automated peptide synthesizers, along with comparative data for coupling sterically hindered amino acids and troubleshooting guidelines.

Data Presentation: Comparative Coupling Efficiency of Sterically Hindered Amino Acids

Direct quantitative data for the coupling efficiency of this compound is not widely published. However, by analogy to other sterically hindered amino acids, the choice of coupling reagent and conditions significantly impacts the yield and purity of the final peptide. The following table summarizes the expected performance of various coupling strategies for bulky residues.

| Coupling Reagent/Method | Activating Species | Relative Reactivity | Expected Coupling Efficiency for Bulky Residues | Notes |

| DIC/HOBt | O-acylisourea/OBt ester | Standard | Low to Moderate | Prone to incomplete coupling with sterically hindered residues. |

| HBTU/DIPEA | OBt ester | High | Moderate to High | A common and effective choice, but may require extended coupling times or double coupling. |

| HATU/DIPEA | OAt ester | Very High | High | Generally provides superior results for difficult couplings due to the high reactivity of the OAt ester. |

| PyBOP/DIPEA | Phosphonium salt | High | High | A good alternative to uronium/aminium salts, avoiding potential guanidinylation side reactions. |

| Microwave-Assisted | Varies | Enhanced | Very High | Increased temperature accelerates the reaction, significantly improving efficiency for hindered couplings. |

Experimental Protocols

This section provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain using an automated peptide synthesizer. This protocol is optimized for sterically hindered amino acids and incorporates a double coupling strategy to maximize yield.

Materials

-

This compound

-

Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

-

Automated Peptide Synthesizer

-

High-purity solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

HPLC system for purity analysis

Protocol for Automated Synthesis Cycle for this compound Coupling

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer. The key modifications for this compound are the choice of a more reactive solvent (NMP is recommended), a powerful coupling reagent (HATU), and the implementation of a double coupling cycle.

-

Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes before the first coupling.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (or NMP) for 3 minutes.

-

Drain the reaction vessel.

-

Treat the resin again with 20% piperidine in DMF (or NMP) for 10 minutes.

-

Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

-

-

First Coupling of this compound:

-

Activation: In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP with DIPEA (8 equivalents) for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For microwave synthesizers, a shorter time at an elevated temperature (e.g., 5-10 minutes at 50°C) can be used.

-

Washing: Drain the coupling solution and wash the resin with NMP (3-5 times).

-

-

Second Coupling of this compound (Double Coupling):

-

Repeat the activation and coupling steps (3.1 - 3.4) with a fresh solution of activated this compound. This second coupling ensures that any unreacted N-terminal amines are acylated, maximizing the yield of the desired peptide.

-

-

Capping (Optional): If monitoring indicates incomplete coupling after the second cycle, unreacted amines can be capped using acetic anhydride to prevent the formation of deletion sequences.

-

Washing: After the final coupling, wash the resin thoroughly with NMP (3-5 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.

-

Monitoring Coupling Efficiency:

-

The Kaiser test can be performed on a small sample of resin beads after the second coupling. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

-

For quantitative analysis, a small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.

-

-

Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase HPLC.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of a peptide containing 10-Adc.

Troubleshooting

-

Problem: Incomplete coupling after double coupling (positive Kaiser test).

-

Solution: Increase the coupling time for each step. Consider using microwave heating to drive the reaction to completion. Ensure the quality and freshness of the this compound and coupling reagents.

-

-

Problem: Low final yield of the purified peptide.

-

Solution: In addition to optimizing the coupling of this compound, check the efficiency of all other coupling and deprotection steps in the synthesis. Peptide aggregation can also lead to low yields; using NMP as the solvent can help mitigate this.

-

-

Problem: Presence of deletion sequences in the final product.

-

Solution: Implement a double coupling strategy for all sterically hindered amino acids in the sequence. Consider a capping step with acetic anhydride after the coupling of bulky residues to block any unreacted amines.

-

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its bulky adamantane moiety presents a synthetic challenge, the use of optimized protocols, including potent coupling reagents like HATU and a double coupling strategy, can ensure its efficient incorporation in automated peptide synthesizers. The guidelines and protocols provided in this application note are intended to assist researchers in successfully synthesizing adamantane-containing peptides for their drug discovery and development efforts.

Application Notes and Protocols: Utilizing Fmoc-10-Adc-OH as a Long-Chain Spacer in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein engineering, the strategic incorporation of spacers or linkers is a critical design element that can significantly influence the physicochemical and biological properties of the final molecule.[1][2] Long-chain spacers, in particular, offer a means to introduce a defined distance between a peptide and another moiety, such as a drug conjugate, a fluorescent label, or a solid support. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a valuable building block for this purpose, providing a flexible, hydrophobic 10-carbon aliphatic chain. This application note provides detailed protocols and data considerations for the use of this compound in solid-phase peptide synthesis (SPPS).

This compound is an amino acid derivative where the amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based SPPS protocols.[3] Its linear 10-carbon chain can modulate properties such as solubility, aggregation, and steric hindrance, which are crucial for the efficacy of peptide-based therapeutics and diagnostics.[4]

Data Presentation: Impact of Long-Chain Spacers on Peptide Properties

While specific quantitative data for this compound is not extensively published, the following table summarizes the generally observed effects of incorporating long-chain aliphatic spacers into peptides, based on studies of similar molecules. This data can be used as a predictive guide for the expected impact of this compound.

| Property | Expected Impact of Long-Chain Aliphatic Spacer | Rationale | Representative Findings with Similar Spacers |

| Solubility | Decrease in aqueous solutions | The hydrophobic nature of the alkyl chain can lead to reduced solubility in polar solvents. | Studies on lipopeptides show that increasing the length of the fatty acid chain decreases water solubility.[5] |

| Lipophilicity (LogP/LogD) | Increase | The addition of a hydrocarbon chain increases the overall lipophilicity of the peptide. | The introduction of alkyl chains has been shown to increase the LogD value of macrocyclic peptides.[4] |

| Binding Affinity (Kd) | Can increase or decrease | A long spacer can provide optimal positioning of the peptide for target interaction by reducing steric hindrance. Conversely, it may introduce unfavorable conformational changes. | The length of a spacer can modulate the interaction with a binding site, with longer spacers sometimes facilitating better interaction by reducing steric hindrance. |

| Proteolytic Stability | Increase | The hydrophobic spacer can shield the peptide backbone from enzymatic degradation. | Conjugation with fatty acids can enhance the stability of peptides against proteolysis. |

| Cell Permeability | Can increase | Increased lipophilicity can enhance passive diffusion across cell membranes. | Increased lipophilicity is a common strategy to improve the cell permeability of peptides. |

| Aggregation | Can increase | The hydrophobic nature of the spacer may promote intermolecular aggregation, especially in aqueous buffers. | Hydrophobic linkers can sometimes lead to aggregation issues in antibody-drug conjugates. |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol describes the manual incorporation of a this compound spacer into a peptide sequence using standard Fmoc chemistry on a resin support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

-

This compound

-

Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DCM and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DCM.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Mandatory Visualizations

Caption: Experimental workflow for the incorporation of this compound into a peptide via SPPS.

References

- 1. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. Influence of phosphocholine alkyl chain length on peptide-micelle interactions and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-10-Aminodecanoic Acid: A Hydrophobic Linker for Antibody-Drug Conjugates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1] Fmoc-10-Adc-OH, chemically known as 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a bifunctional linker featuring a 10-carbon aliphatic chain.[2][3] This long alkyl chain imparts a hydrophobic character to the linker, which can significantly impact the properties of the resulting ADC.

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine allows for its selective deprotection under basic conditions, enabling the sequential conjugation of a payload. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. This document provides detailed application notes and protocols for the use of this compound as a linker in the development of ADCs.

Physicochemical Properties and Design Considerations

The defining characteristic of this compound is its long, hydrophobic decanoic acid chain. The choice between a hydrophobic and a hydrophilic linker is a key consideration in ADC design, as it presents a trade-off between solubility and cell permeability.[1]

Table 1: Comparison of Hydrophilic and Hydrophobic Linkers in ADCs

| Property | Hydrophobic Linkers (e.g., this compound) | Hydrophilic Linkers (e.g., PEG-based) |

| Solubility | Can decrease the overall solubility of the ADC, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1] | Improves the aqueous solubility of the ADC, reducing the risk of aggregation.[1] |

| Aggregation | Increased propensity for aggregation, which can lead to immunogenicity and altered pharmacokinetics.[4] | Mitigates aggregation, enhancing stability and in vivo performance.[1] |

| Cell Permeability | The lipophilic nature may facilitate crossing of the cell membrane to reach intracellular targets.[1] | The "hydration shell" may be less favorable for passive membrane transport.[1] |

| Pharmacokinetics | High hydrophobicity can lead to faster plasma clearance and reduced in vivo efficacy.[1] | Can prolong circulation half-life and improve overall drug exposure. |

| Drug-to-Antibody Ratio (DAR) | High DARs can be challenging to achieve without compromising stability due to hydrophobicity-driven aggregation.[1] | Enables higher DARs without significant aggregation issues.[1] |

While specific quantitative data for this compound in an ADC construct is not extensively available in public literature, the general properties of long-chain alkyl linkers suggest that careful optimization of the overall ADC hydrophobicity is crucial. This can be managed by selecting appropriate payloads and controlling the DAR.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to an antibody.